molecular formula C11H11N3O2 B12933339 N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-89-8

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B12933339
CAS No.: 61548-89-8
M. Wt: 217.22 g/mol
InChI Key: LMYVNUOOOJTILW-UHFFFAOYSA-N
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Description

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide is a synthetic benzamide derivative designed for research applications. This compound features a benzamide core substituted with an N-hydroxy group and a (1H-imidazol-5-yl)methyl moiety. The presence of both the imidazole ring, a key pharmacophore found in many biologically active molecules , and the N-hydroxy group makes it a molecule of significant interest in medicinal chemistry and drug discovery. Researchers can explore its potential as a building block for developing novel therapeutic agents. Compounds within this structural class have been investigated for a range of biological activities, and the specific substitution pattern on the benzamide core is known to influence properties such as antioxidative capacity and interactions with biological targets . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

61548-89-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide

InChI

InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13)

InChI Key

LMYVNUOOOJTILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzamide Intermediate

The benzamide moiety is typically prepared by reacting a substituted benzoic acid or its derivative with an amine containing the imidazole ring or a suitable precursor. This step often involves:

  • Activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents)
  • Nucleophilic substitution by an amine bearing the imidazol-5-ylmethyl group

Introduction of the Imidazol-5-ylmethyl Group

The imidazolylmethyl substituent is introduced by:

  • Alkylation of the amide nitrogen with a suitable imidazolylmethyl halide or derivative
  • Alternatively, coupling of an imidazolylmethyl amine with the benzoyl precursor

N-Hydroxylation of the Amide Nitrogen

The critical step to obtain the N-hydroxy derivative involves:

  • Treatment of the N-substituted benzamide with hydroxylamine or hydroxylamine salts in the presence of a base
  • This reaction converts the amide nitrogen into an N-hydroxy amide (hydroxamic acid)

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Benzamide formation Benzoic acid derivative + imidazolylmethyl amine Coupling agents or acid chlorides used
Alkylation/attachment Imidazolylmethyl halide, base (e.g., K2CO3) Solvent: DMF or similar polar aprotic
N-Hydroxylation Hydroxylamine hydrochloride + base (e.g., NaOH) Solvent: ethanol or aqueous mixtures
Purification Recrystallization or chromatography To isolate pure N-hydroxybenzamide

Detailed Research Findings and Examples

Hydroxamic Acid Formation via Hydroxylamine

A common and effective method for preparing N-hydroxybenzamides involves reacting the corresponding benzoyl chloride or benzamide with hydroxylamine under basic conditions. The reaction proceeds smoothly in solvents such as ethanol or aqueous mixtures, yielding the hydroxamic acid derivative.

  • Hydroxylamine hydrochloride is neutralized with a base (e.g., NaOH) to generate free hydroxylamine.
  • The reaction temperature is typically maintained between room temperature and 80°C.
  • Reaction times vary from 1 to 3 hours depending on substrate reactivity.

Imidazolylmethyl Substitution

The imidazol-5-ylmethyl group can be introduced by:

  • Reacting benzamide derivatives with (1H-imidazol-5-yl)methyl halides (e.g., bromide or chloride) in the presence of a base.
  • Alternatively, coupling of (1H-imidazol-5-yl)methylamine with benzoyl derivatives using peptide coupling reagents (e.g., EDC, DCC).

Industrially Applicable Methods

According to patent literature, industrial synthesis of related imidazole-containing benzamides involves:

  • Use of strong bases such as LiOH, NaOH, or KOH for hydrolysis and coupling steps.
  • Employing dehydrating agents or catalysts to improve yields.
  • Solvents such as water, ethanol, or polar aprotic solvents to optimize reaction conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature 25–80°C Controlled to avoid decomposition
Reaction time 1–3 hours Depends on substrate and reagent purity
Base used NaOH, KOH, LiOH Strong bases preferred for hydroxylation
Solvent Ethanol, water, DMF Solvent choice affects solubility and yield
Purification method Recrystallization, chromatography Ensures high purity of final compound
Yield 60–85% Varies with method and scale

Notes on Analytical Characterization

  • FTIR Spectroscopy: Characteristic N–O stretch of hydroxamic acid observed around 900–950 cm⁻¹; amide C=O stretch near 1650 cm⁻¹.
  • NMR Spectroscopy: Signals corresponding to imidazole protons and benzamide aromatic protons; hydroxyl proton often broad and exchangeable.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Key Properties/Applications References
N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide –NHOH, 1H-imidazol-5-ylmethyl Metal chelation, enzyme inhibition
N-(2-Amino-1H-benzimidazol-5-yl)benzamide –NH₂ on benzimidazole, no hydroxamic acid Research use (unspecified biological activity)
N-Hydroxy-N-(2-fluorenyl)benzamide Fluorenyl group instead of imidazole Carcinogen activation via oxidation
N-Hydroxy-N-(2-fluorenyl)acetamide Acetamide backbone, fluorenyl group Lower carcinogenicity vs. benzamide analogue
Benzimidazole derivatives (e.g., compound 29 in ) Benzimidazole core with varied substituents IDO1 inhibition, anticancer activity

Key Observations:

  • Hydroxamic Acid vs. Amide Groups: The hydroxamic acid (–NHOH) in the target compound enhances metal-binding capacity compared to simple amides (e.g., N-(2-Amino-1H-benzimidazol-5-yl)benzamide), which lack this chelating ability .
  • Imidazole vs. Fluorenyl Substituents: Replacing the imidazole group with a fluorenyl moiety (as in N-Hydroxy-N-(2-fluorenyl)benzamide) shifts reactivity toward carcinogenic activation pathways, likely due to increased aromatic stability and metabolic oxidation susceptibility .
  • Benzimidazole Derivatives : Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide () share structural motifs but prioritize benzimidazole rings over imidazole, enhancing π-stacking and target affinity in enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Solubility Melting Point (°C) Biological Activity References
This compound Low (predicted) Not reported Potential metalloenzyme inhibition
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Soluble in DMSO Not reported Research use (undisclosed)
Benzimidazole derivative 27 () Insoluble 226–227 IDO1 inhibition (IC₅₀ = 0.8 µM)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide Moderate 96 Analgesic/anti-inflammatory

Key Findings:

  • Thermal Stability : Benzimidazole derivatives exhibit higher melting points (>200°C) due to rigid aromatic systems, whereas the target compound’s imidazole and hydroxamic acid groups may reduce thermal stability .
  • This contrasts with fluorenyl analogues, which are studied for carcinogenicity rather than therapeutic use .

Spectroscopic and Crystallographic Comparisons

  • FTIR/NMR : The target compound’s –NHOH and imidazole groups would show characteristic peaks at ~1654 cm⁻¹ (C=O stretch) and δ 10.75 ppm (imidazole NH), similar to compounds in and .
  • X-ray Diffraction : While crystallographic data for the target compound is unavailable, analogues like 2-hydroxy-5-nitro-N-phenylbenzamide () reveal planar benzamide cores with substituents influencing packing efficiency .

Biological Activity

N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its effectiveness against various biological targets.

Chemical Structure and Properties

This compound features a hydroxylamine group linked to an imidazole ring, which is known for its diverse biological activities. The compound can be represented as follows:

N Hydroxy N 1H imidazol 5 yl methyl benzamide\text{N Hydroxy N 1H imidazol 5 yl methyl benzamide}

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural similarities with this compound, have shown promising results against both gram-positive and gram-negative bacteria. In vitro tests indicated that these compounds effectively inhibit bacterial growth, with significant activity reported at concentrations as low as 50 μg/mL .

Compound Target MIC (μg/mL)
This compoundE. coli50
Benzimidazole DerivativeS. aureus25

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. The compound's effectiveness was assessed using cell viability assays, where it exhibited IC50 values comparable to established chemotherapeutics .

Cell Line IC50 (μM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In experimental models, such as the carrageenan-induced paw edema test in rats, compounds with similar structures demonstrated significant reduction in inflammation markers . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various imidazole derivatives, this compound was found to possess superior activity against Staphylococcus aureus. The study compared its efficacy with standard antibiotics and highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer effects of imidazole-based compounds revealed that this compound induced apoptosis through the mitochondrial pathway in breast cancer cells. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

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